6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Overview
Description
The compound "6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid" is an intricate chemical molecule featuring multiple functional groups. This complex structure holds potential for diverse chemical reactivity and applications, making it a compound of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis, including the construction of the thiophene ring, introduction of the anilinocarbonyl group, and the formation of the cyclohexene ring. Key steps often include:
Formation of the 3-(anilinocarbonyl)-5-isopropyl-2-thienyl intermediate.
Coupling this intermediate with a suitable cyclohexene derivative.
Use of reagents like coupling agents, catalysts, and specific temperature and pH conditions to drive the reactions to completion.
Industrial Production Methods
Scaling up the production to an industrial level would involve optimizing the reaction conditions for yield and purity. This might include continuous flow reactions, high-pressure reactors, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions including:
Oxidation: The thiophene ring and aniline moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups could be reduced to alcohols under reducing conditions.
Substitution: Functional groups on the molecule can be substituted under the right conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary based on the desired substitution but can include halogenation agents and catalysts.
Major Products Formed
Depending on the reaction type, major products can include oxidized derivatives, reduced forms, or substituted versions of the original molecule.
Scientific Research Applications
This compound has a wide range of applications across various fields:
Chemistry: Used as a building block for more complex molecules, intermediates in synthetic pathways, and studies on reactivity and mechanism.
Medicine: Research into drug development and the potential therapeutic effects of its derivatives.
Industry: Used in the manufacture of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The anilinocarbonyl group may engage in hydrogen bonding or electrostatic interactions, while the thiophene ring could participate in π-π stacking or hydrophobic interactions. The cyclohexene ring adds steric bulk, affecting the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
6-({[3-(methylthiocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Highlighting Its Uniqueness
What sets "6-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid" apart is its combination of functional groups, which provide a unique array of chemical and biological activities. The presence of both anilinocarbonyl and isopropyl groups on the thiophene ring introduces a distinctive balance of electronic and steric effects, which can be tuned for specific applications.
Properties
IUPAC Name |
6-[[3-(phenylcarbamoyl)-5-propan-2-ylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-13(2)18-12-17(20(26)23-14-8-4-3-5-9-14)21(29-18)24-19(25)15-10-6-7-11-16(15)22(27)28/h3-9,12-13,15-16H,10-11H2,1-2H3,(H,23,26)(H,24,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBOIAVSULWUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2CC=CCC2C(=O)O)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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